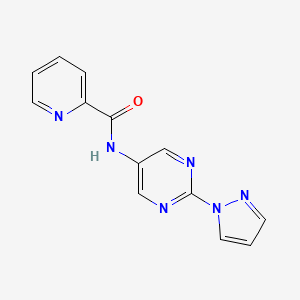

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

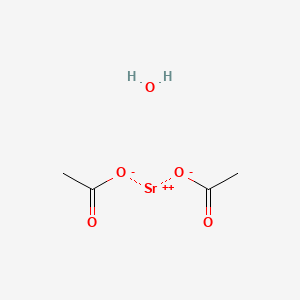

“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide” is a compound that has been used in the synthesis of NNN pincer palladium(II) complexes . These complexes have been characterized by 1H, 13C NMR spectra and HRMS .

Synthesis Analysis

The ligands of this compound have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine resulted in the formation of the NNN pincer Pd(II) complexes .Molecular Structure Analysis

The molecular structures of the complexes formed from this compound have been determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The palladium(II) catalysts obtained from this compound showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes . Under the condition of 5% catalyst loading, various styrenes were obtained in moderate to high yields (up to 99% yield) .Scientific Research Applications

Synthesis and Chemical Development

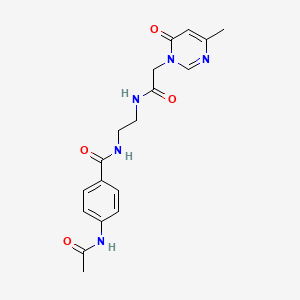

One significant application involves the synthesis and large-scale production of mGlu5 negative allosteric modulators, such as VU0424238 (auglurant), which are developed for the treatment of depression. The synthesis process highlights innovative strategies like pyridine N-oxidation sequences and the elimination of chromatography steps, demonstrating the compound's potential in drug development and production (David et al., 2017).

Catalysis and Chemical Transformations

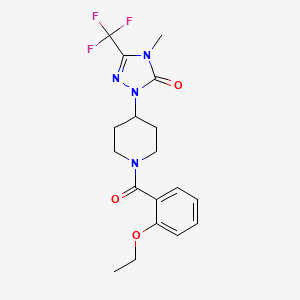

The compound [Cp*Ir(pica)Cl] (where pica represents picolinamidate), related to picolinamide, showcases dual catalytic activity for both water oxidation to molecular oxygen and NAD+/NADH transformations. This dual functionality mimics key reactions in natural photosynthesis, underlining the compound's versatility in catalysis and its potential for renewable energy applications (Bucci et al., 2017).

Biological Activities and Medicinal Chemistry

Picolinamide, a structural analog, has been identified as a potent inhibitor of poly (ADP-ribose) synthetase, offering protection against cellular damage by preserving NAD levels in pancreatic islets. This mechanism suggests a potential application in mitigating the cellular effects of diabetes-induced damage (Yamamoto & Okamoto, 1980).

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing a range of biochemical processes .

Mode of Action

It’s known that similar compounds can interact with their targets, causing conformational changes that affect the function of the target .

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to downstream effects that can alter cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce a variety of effects at the molecular and cellular level .

Future Directions

The use of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)picolinamide” in the synthesis of NNN pincer palladium(II) complexes and their application in catalysis are important research topics in the field of organometallic chemistry . Future research could focus on exploring the potential of these complexes in various organic transformations .

properties

IUPAC Name |

N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c20-12(11-4-1-2-5-14-11)18-10-8-15-13(16-9-10)19-7-3-6-17-19/h1-9H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBLTZVERLACRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)

![4-[(3-Aminophenyl)methyl]piperazin-2-one](/img/structure/B2469475.png)

![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)

![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)

![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)

![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)

![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)